2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole
Description
2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a partially saturated imidazole ring substituted with a methyl group at position 2 and a toluene-4-sulfonyl (tosyl) group at position 1. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and drug development. The tosyl group enhances stability and modulates reactivity, while the dihydroimidazole core may contribute to biological activity, as seen in pharmacologically active analogs like clonidine .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIAGIYCUQOFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methylimidazole with toluene-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Electrophilic Aromatic Substitution: The toluene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the sulfonyl group .
Scientific Research Applications
2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
- 5-(Chloromethyl)-2-methyl-1-(trifluoromethylsulfonyl)-4,5-dihydro-1H-imidazole (Compound 21, ): This analog replaces the toluene-4-sulfonyl group with a trifluoromethylsulfonyl substituent. Synthesis via dehydrobromination with K₂CO₃ in MeCN yielded 81.3%, demonstrating high efficiency . Key Difference: The trifluoromethylsulfonyl group may improve metabolic stability compared to the tosyl group due to stronger electron-withdrawing effects.
2-(4-tert-Butyl-2-Ethoxy-Phenyl)-4-Phenyl-4,5-Dihydro-1H-Imidazole ():
This compound lacks a sulfonyl group entirely, instead featuring a phenyl and tert-butyl-ethoxy-phenyl substituent. The absence of sulfonyl reduces polarity, increasing lipophilicity (logP), which could enhance blood-brain barrier penetration. LR-MS [(M+H)+]: 323.1 .
Core Structural Modifications
- Clonidine and Brimonidine (): Both contain the 4,5-dihydro-1H-imidazole core but substitute the sulfonyl group with chloro- and imino-groups, respectively. Clonidine’s 2,6-dichlorophenyl group enables α₂-adrenergic receptor agonism, highlighting the pharmacological relevance of aryl substitutions on the dihydroimidazole scaffold .
- 1-(Naphthalen-2-yl)-2,4,5-Triphenyl-1H-Imidazole (): Fully aromatic imidazole derivatives like this lack the 4,5-dihydro saturation, resulting in planar structures with extended π-conjugation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects: Sulfonyl groups (tosyl vs. trifluoromethylsulfonyl) significantly influence reactivity and stability. Tosyl derivatives are more lipophilic than trifluoromethyl analogs but less resistant to metabolic oxidation .
- Biological Relevance: The 4,5-dihydro-1H-imidazole core is critical for receptor binding in clonidine-like drugs. Substitution at position 1 (e.g., sulfonyl vs. aryl) modulates target selectivity .
- Synthetic Flexibility: Classical methods (SOCl₂) remain reliable for sulfonylation, while multicomponent reactions () and heterocyclizations () offer alternatives for complex analogs .
Biological Activity
2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antibacterial, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a toluene-4-sulfonyl group and a methyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that the compound exhibited selective cytotoxicity, with an IC50 value of approximately 6–7 μM against HeLa cells, while showing significantly lower toxicity towards non-cancerous HaCaT cells (IC50: 18–20 μM) .
The anticancer activity was associated with the induction of apoptosis. Flow cytometric analysis revealed that treatment with the compound increased early apoptotic populations and elevated sub-G1 phase cell populations in a concentration-dependent manner. This suggests that the compound may activate caspase pathways leading to programmed cell death .
Antibacterial Activity
Imidazole derivatives have also been explored for their antibacterial properties. In one study, derivatives similar to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, indicating potential applications in treating bacterial infections .
Pharmacological Properties
The pharmacological profile of this compound includes:
| Activity | Effect | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis | HeLa: 6–7 μM |
| HaCaT: 18–20 μM | ||
| Antibacterial | Inhibits bacterial growth | Varies by strain |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves sulfonylation of the imidazole precursor using toluenesulfonyl chloride under basic conditions. Key parameters include temperature (0–5°C for exothermic control), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 imidazole:sulfonyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield. Reaction progress is monitored using TLC (Rf ~0.3 in 30% EtOAc/hexane) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., sulfonyl group deshielding adjacent protons) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, providing bond lengths/angles (e.g., S–N bond ~1.63 Å) and torsion angles. Single-crystal data collected at 102 K with Mo Kα radiation (λ = 0.71073 Å) ensures high resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 values) often arise from assay conditions (pH, cell lines) or substituent electronic effects. Systematic comparisons using standardized assays (e.g., MTT for cytotoxicity) and structural analogs (Table 1) are critical. For example:
| Compound | Substituent | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Target Compound | Toluene-4-sulfonyl | <10 | Antifungal | |
| 2-(Thienyl) Analog | Thienyl | >20 | Anticancer | |
| 2-(Pyridyl) Analog | Pyridyl | >30 | Anticancer |
- Adjusting electron-withdrawing groups (e.g., sulfonyl) enhances bioactivity by modulating target binding .
Q. What strategies are recommended for analyzing the electronic and steric effects of substituents on the reactivity of this compound?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals (e.g., sulfonyl group lowers LUMO energy, enhancing electrophilicity) .
- Kinetic Studies : Monitor reaction rates under varying steric conditions (e.g., bulky substituents reduce nucleophilic attack at C2 of the imidazole ring) .
Q. How should researchers design experiments to determine the mechanism of sulfonamide group participation in chemical reactions?
- Methodological Answer :
- Isotopic Labeling : Use S-labeled sulfonamide to track sulfur participation in nucleophilic substitutions via MS analysis .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with N vs. N in the sulfonamide to identify rate-determining steps .
Q. What statistical approaches are suitable for interpreting variable bioassay results across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) using random-effects models to account for inter-study variability .
- Multivariate Regression : Correlate structural descriptors (e.g., Hammett σ values) with bioactivity to identify key substituent effects .
Data Contradiction Analysis
- Example : Conflicting reports on antifungal activity may stem from differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus). Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole) .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
